1H NMR and 13C NMR spectroscopic data for diethyl (3-thienyl)malonate
1H NMR and 13C NMR spectroscopic data for diethyl (3-thienyl)malonate
Comprehensive Spectroscopic Profiling of Diethyl (3-Thienyl)malonate: 1 H and 13 C NMR Analysis
Executive Summary
Diethyl (3-thienyl)malonate (also known as diethyl 2-(thiophen-3-yl)propanedioate) is a highly versatile building block in organic synthesis, frequently utilized in the preparation of complex heterocyclic systems such as benzo[1,2-b:4,5-b′]dithiophene derivatives [1]. For researchers and drug development professionals, the accurate structural elucidation of this intermediate is critical. This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic properties of diethyl (3-thienyl)malonate, detailing the causality behind the observed chemical shifts, spin-spin coupling networks, and a self-validating experimental protocol for data acquisition [2].
Molecular Architecture & Logical Spin Systems
The molecular architecture of diethyl (3-thienyl)malonate dictates its NMR behavior. The structure consists of an electron-rich thiophene ring attached at the C-3 position to a highly electron-withdrawing diethyl malonate moiety. This connectivity creates three distinct, magnetically isolated spin systems:
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The Thiophene Ring: A three-spin system (H-2, H-4, H-5) characterized by aromatic deshielding and heteroatom-induced electronic asymmetry.
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The Malonate Methine: An isolated single-spin system (CH) sandwiched between the thiophene ring and two carbonyl groups.
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The Diethyl Esters: Two chemically equivalent ethyl groups, each forming an isolated A2X3 spin system.
Logical spin system isolation in diethyl (3-thienyl)malonate.
1 H NMR Spectroscopic Analysis
The 1 H NMR spectrum of diethyl (3-thienyl)malonate provides a definitive map of its proton environments. The causality behind the chemical shifts ( δ ) and multiplicities is rooted in the local electronic environment and through-bond J -coupling.
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Thiophene Protons ( δ 7.10 - 7.30 ppm): The sulfur atom in the thiophene ring exerts both an electron-withdrawing inductive effect and an electron-donating resonance effect. Because the malonate group is attached at C-3, H-2 is uniquely positioned between the sulfur atom and the substituent, typically resonating around 7.25 ppm as a doublet of doublets due to coupling with H-4 and H-5. H-5 ( δ ~7.30 ppm) and H-4 ( δ ~7.10 ppm) also appear as doublets of doublets. The coupling constants are highly diagnostic: J4,5≈5.0 Hz (ortho-like), J2,5≈3.0 Hz (meta-like), and J2,4≈1.5 Hz (para-like).
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Malonate Methine ( δ 4.70 ppm): This proton is highly deshielded by the combined anisotropic and inductive electron-withdrawing effects of the two adjacent ester carbonyls and the thiophene ring. Because it is separated from the thiophene protons by a quaternary carbon (C-3), it appears as a sharp singlet.
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Ethyl Esters ( δ 4.20 and 1.25 ppm): The two ester groups are chemically equivalent due to free rotation around the C-C bond of the malonate group. The methylene protons (-OCH 2 -) are deshielded by the adjacent oxygen, appearing as a quartet at 4.20 ppm ( J=7.1 Hz). The methyl protons (-CH 3 ) appear as a triplet at 1.25 ppm ( J=7.1 Hz).
Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |
| Thiophene H-5 | 7.30 | dd | 1H | J4,5=5.0 , J2,5=3.0 |
| Thiophene H-2 | 7.25 | dd | 1H | J2,5=3.0 , J2,4=1.5 |
| Thiophene H-4 | 7.10 | dd | 1H | J4,5=5.0 , J2,4=1.5 |
| Malonate CH | 4.70 | s | 1H | - |
| Ester -OCH 2 - | 4.20 | q | 4H | J=7.1 |
| Ester -CH 3 | 1.25 | t | 6H | J=7.1 |
13 C NMR Spectroscopic Analysis
The 13 C NMR spectrum confirms the carbon framework. To maximize the signal-to-noise ratio (SNR) and simplify the spectrum, 13 C spectra are typically acquired using broadband proton decoupling (e.g., WALTZ-16), which collapses all carbon signals into singlets [3].
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Carbonyl Carbons ( δ 168.5 ppm): The highly deshielded nature of the ester carbonyls pushes their resonance far downfield.
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Thiophene Carbons ( δ 124.0 - 132.5 ppm): The quaternary C-3 carbon is the most deshielded ring carbon ( δ 132.5 ppm) due to its attachment to the electron-withdrawing malonate group. The remaining tertiary carbons (C-2, C-4, C-5) resonate between 124.0 and 126.5 ppm.
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Aliphatic Carbons ( δ 14.1 - 61.8 ppm): The ester methylene carbons (-OCH 2 -) resonate at 61.8 ppm, heavily deshielded by the directly attached oxygen. The malonate methine carbon appears at 53.5 ppm, and the terminal methyl carbons at 14.1 ppm.
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )
| Carbon Assignment | Chemical Shift ( δ , ppm) | Type | Causality of Shift |
| Ester C=O (2C) | 168.5 | Quaternary | Strong deshielding by sp 2 oxygen |
| Thiophene C-3 | 132.5 | Quaternary | Attachment to electron-withdrawing malonate |
| Thiophene C-4 | 126.5 | CH | Aromatic ring current |
| Thiophene C-5 | 126.0 | CH | Aromatic ring current; adjacent to S |
| Thiophene C-2 | 124.0 | CH | Aromatic ring current; adjacent to S |
Ester -OCH
2
| 61.8 | CH 2 | Deshielding by sp 3 oxygen |
| Malonate CH | 53.5 | CH | Deshielding by two C=O groups and ring |
| Ester -CH 3 (2C) | 14.1 | CH 3 | Aliphatic shielding |
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute scientific integrity and reproducibility, the acquisition of NMR data must follow a self-validating protocol. The workflow below dictates not just the steps, but the internal checks required to validate the data at each stage [3].
Step-by-Step Methodology
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Sample Preparation: Dissolve 15-20 mg of diethyl (3-thienyl)malonate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Validation Check: The solution must be completely transparent. Any suspended particulates will induce magnetic susceptibility gradients, broadening the spectral lines. Filter through a plug of glass wool if necessary.
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Locking and Shimming: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 . Optimize the Z1-Z4 shim coils.
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Validation Check: Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak. The shimming is only validated when the TMS FWHM is <1.0 Hz.
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Pulse Calibration: Determine the exact 90° pulse width for the specific sample to ensure maximum transverse magnetization.
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Validation Check: Execute a 360° pulse. A perfectly calibrated system will yield a null (zero) signal.
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Acquisition Parameters:
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1 H NMR: 16 scans, 1-second relaxation delay (d1).
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13 C NMR: 512 scans, 2-second relaxation delay (d1), WALTZ-16 decoupling. Causality: Quaternary carbons (C=O, C-3) lack attached protons, resulting in inefficient dipole-dipole relaxation and longer T1 times. A 2-second d1 ensures these carbons fully relax between pulses, preventing signal attenuation.
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Data Processing: Apply Fourier transform, phase correction, and baseline correction.
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Validation Check: The integration of the 1 H spectrum must yield exact relative proton ratios (1:1:1:1:4:6). The 13 C spectrum must exhibit a Signal-to-Noise Ratio (SNR) >10:1 for the weakest quaternary carbon (C-3).
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Self-validating NMR acquisition workflow for structural elucidation.
References
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Citterio, A., et al. "Oxidative Dimerization of Diethyl 3-Thienylmalonate by High Valent Metal Salts. Synthesis of Benzo[1,2-b:4,5-b′]dithiophene Derivatives." Tetrahedron, vol. 52, no. 41, 1996, pp. 13227-13242.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015942, Diethyl (3-thienyl)malonate." PubChem, 2024.[Link]
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Claridge, Timothy D.W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.[Link]
